Product packaging for Acid Red 13 free acid(Cat. No.:CAS No. 25317-26-4)

Acid Red 13 free acid

Cat. No.: B12813386
CAS No.: 25317-26-4
M. Wt: 458.5 g/mol
InChI Key: NLWPUNWFCUWCEU-UHFFFAOYSA-N
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Description

Contextualization of Acid Red 13 Free Acid within Azo Dye Chemistry and Environmental Relevance

This compound is a synthetic organic compound characterized by the presence of one or more azo groups (–N=N–), which are responsible for its color. ontosight.ai As a monoazo dye, its molecular structure is based on naphthalene (B1677914) rings. chemicalbook.com The presence of sulfonic acid groups in its structure imparts an acidic nature and enhances its solubility in water, a crucial property for its application in aqueous dyeing processes. worlddyevariety.com

The general chemical formula for the disodium (B8443419) salt of Acid Red 13 is C₂₀H₁₂N₂Na₂O₇S₂. worlddyevariety.comwikipedia.org The manufacturing process involves the diazotization of 4-Aminonaphthalene-1-sulfonic acid and its subsequent coupling with 6-Hydroxynaphthalene-2-sulfonic acid. chemicalbook.comworlddyevariety.com This synthesis method is a classic example of the chemical reactions used to produce a wide array of azo dyes.

From an environmental perspective, the stability of azo dyes like Acid Red 13 makes them persistent in the environment. Their release into water bodies from industrial effluents is a significant concern, as their presence can reduce light penetration and affect aquatic ecosystems. ontosight.ainih.gov Consequently, Acid Red 13 is often used as a model compound in research focused on the degradation and removal of textile dyes from wastewater. bohrium.comresearchgate.net Studies have investigated its removal through methods such as photocatalysis and adsorption. bohrium.comresearchgate.net For instance, research has explored the use of zinc oxide (ZnO) nanoparticles for its photocatalytic degradation under UV light. bohrium.com

Historical and Contemporary Significance of this compound in Non-Biological Applications

The historical significance of Acid Red 13 is rooted in the development of synthetic dyes in the late 19th and early 20th centuries, which revolutionized the textile industry. Azo dyes, in general, offered a wide spectrum of vibrant colors and were relatively inexpensive to produce, leading to their widespread adoption. ontosight.ai Acid Red 13, with its brilliant red hue, found its place in the dyeing of natural and synthetic fibers.

In contemporary times, Acid Red 13 continues to be utilized in various non-biological industrial applications. Its primary use remains in the textile industry for dyeing protein fibers such as wool and silk, as well as materials like leather, paper, and wood. worlddyevariety.com It is also used in the formulation of cosmetics. worlddyevariety.comalfachemic.com

Beyond its role as a colorant, Acid Red 13 serves as a valuable tool in chemical research. It is employed in the development of new dyes and pigments, contributing to advancements in materials science. chemimpex.com Furthermore, its distinct color change properties make it useful as a pH indicator in analytical chemistry. chemimpex.com The compound is also instrumental in studies investigating the efficacy of various wastewater treatment technologies. For example, chitosan-magnetite gel microparticles have been shown to be effective in adsorbing Acid Red 13 from aqueous solutions. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic research on this compound is primarily driven by its environmental impact and its utility as a representative azo dye in scientific investigations. A major objective of these studies is to develop efficient and environmentally benign methods for the degradation and mineralization of this persistent pollutant. researchgate.netrsc.org This includes research into advanced oxidation processes, such as photocatalysis and Fenton-like reactions, to break down the complex dye molecule into simpler, less harmful substances. bohrium.comresearchgate.net

Another key area of academic inquiry is the study of its adsorption onto various materials. Researchers are exploring the potential of low-cost and sustainable adsorbents, such as those derived from agricultural waste, to remove Acid Red 13 from industrial wastewater. rsc.orgresearchgate.net The kinetics and thermodynamics of these adsorption processes are studied to optimize the removal efficiency. researchgate.net

Furthermore, the development of sensitive and selective analytical methods for the detection and quantification of Acid Red 13 in environmental samples is an ongoing research goal. lcms.czresearchgate.net Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are being refined for this purpose. lcms.czresearchgate.net These analytical advancements are crucial for monitoring the extent of pollution and for assessing the effectiveness of remediation strategies. The study of the interactions between Acid Red 13 and various materials, such as surfactants, is also an area of active research to understand its behavior in complex environmental matrices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O7S2 B12813386 Acid Red 13 free acid CAS No. 25317-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25317-26-4

Molecular Formula

C20H14N2O7S2

Molecular Weight

458.5 g/mol

IUPAC Name

6-hydroxy-5-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H14N2O7S2/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17/h1-11,23H,(H,24,25,26)(H,27,28,29)

InChI Key

NLWPUNWFCUWCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O

Origin of Product

United States

Advanced Synthesis and Chemical Modification Pathways of Acid Red 13 Free Acid Analogues

Methodologies for the Preparation of Acid Red 13 Free Acid and its Derivatives

The synthesis of this compound and its analogues relies on well-established yet adaptable chemical reactions. These methods allow for the systematic introduction of various functional groups and structural motifs, enabling the creation of a diverse library of related compounds.

Chemical Synthesis Routes and Reaction Mechanisms

The primary route for synthesizing this compound involves a two-step process common to many azo dyes: diazotization followed by an azo coupling reaction. worlddyevariety.comnih.govyoutube.com

The synthesis commences with the diazotization of an aromatic amine. For the parent Acid Red 13, the starting material is 4-Aminonaphthalene-1-sulfonic acid. worlddyevariety.comdyestuffintermediates.com This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. youtube.comwpmucdn.com The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing. The reaction mechanism involves the formation of the nitrosonium ion (N≡O⁺), which acts as an electrophile and attacks the amino group of the naphthalenesulfonic acid.

Following its formation, the diazonium salt is immediately used in the next step without isolation. This is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. wpmucdn.com For Acid Red 13, the coupling component is 6-Hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com The coupling reaction is typically carried out in an alkaline solution, which activates the coupling component (a phenol (B47542) in this case) by deprotonating the hydroxyl group to form a more strongly activating phenoxide. dyespigments.net The diazonium ion then attacks the electron-rich naphthalene (B1677914) ring of the coupling component, usually at the position para or ortho to the activating group, to form the characteristic azo (-N=N-) linkage that defines the chromophore of the dye. nih.gov

The general reaction scheme can be summarized as follows:

Diazotization: 4-Aminonaphthalene-1-sulfonic acid + NaNO₂ + 2HCl → Diazonium salt + NaCl + 2H₂O

Azo Coupling: Diazonium salt + 6-Hydroxynaphthalene-2-sulfonic acid → this compound

Development of Novel Synthetic Precursors and Intermediate Compounds

The development of Acid Red 13 analogues is achieved by modifying the core structure, which begins with the synthesis of novel precursors and intermediates. This strategy involves altering either the diazo component or the coupling component, or both.

Research into analogous azo dyes demonstrates that a wide array of aromatic amines and coupling partners can be utilized to generate new structures. orgsyn.orgnih.gov For instance, derivatives of 4-aminonaphthalene-1-sulfonic acid can be synthesized with various substituents on the naphthalene ring to serve as new diazo components. researchgate.net Similarly, a range of substituted naphthols and other aromatic compounds can act as coupling partners, leading to a diverse set of analogues. ontosight.ai

Recent synthetic strategies focus on creating functionalized precursors. For example, methods for the synthesis of functionalized naphthalene derivatives, such as those with chloro, silyl, or alkyl groups, provide a toolkit for creating bespoke precursors for azo dye synthesis. researchgate.netnih.gov The introduction of different functional groups onto the precursor molecules allows for the systematic tuning of the final dye's properties.

Table 1: Examples of Precursors for the Synthesis of Acid Red 13 and its Analogues
Precursor TypeParent CompoundExample Analogues/DerivativesReference
Diazo Component4-Aminonaphthalene-1-sulfonic acidSubstituted aminonaphthalenes, other aromatic amines (e.g., o-nitroaniline, 4-aminobenzoic acid) worlddyevariety.comresearchgate.netekb.eg
Coupling Component6-Hydroxynaphthalene-2-sulfonic acidSubstituted naphthols (e.g., 2-naphthol), phenols (e.g., 2,4-dimethylphenol), heterocyclic compounds (e.g., imidazole (B134444) derivatives) worlddyevariety.comekb.egqu.edu.iqyoutube.com

Structural Modification Strategies for Enhanced Performance in Research Applications

To enhance the utility of this compound in research, its structure can be modified to improve properties such as solubility, binding affinity, spectral characteristics, and stability. These modifications can be introduced during the synthesis of the precursors or through post-synthesis transformations.

Design and Synthesis of Functionalized this compound Derivatives

The design of functionalized derivatives involves the strategic placement of specific chemical groups on the aromatic rings of the Acid Red 13 scaffold. The choice of functional group can have a significant impact on the molecule's properties. For example, electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups (like -SO₃H, -NO₂) attached to the aromatic rings can alter the electronic distribution of the chromophore, thereby shifting the absorption maximum (λmax) and changing the color of the dye. nih.govontosight.ai

The synthesis of these functionalized derivatives follows the same fundamental diazotization and coupling pathway, but utilizes precursors that already contain the desired functional groups. nih.gov For example, a microwave-assisted, copper-catalyzed Ullmann reaction has been used to synthesize a variety of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives with different functional groups on the aniline (B41778) ring, showcasing a method for creating diverse diazo component precursors. nih.gov

Table 2: Impact of Functional Groups on Azo Dye Properties
Functional Group TypeExample GroupsGeneral Impact on PropertiesReference
Electron-donating-OH, -NH₂, -OCH₃Can cause a bathochromic shift (to longer wavelengths), potentially increasing color intensity. nih.gov
Electron-withdrawing-SO₃H, -NO₂, -CNCan cause a hypsochromic shift (to shorter wavelengths) and often increases water solubility (e.g., -SO₃H). nih.govresearchgate.net
Halogens-Cl, -Br, -FCan influence solubility and electronic properties, and provide sites for further reactions. nih.gov

Post-Synthesis Chemical Transformations and Their Impact on Compound Properties

After the initial synthesis of the azo dye, further chemical transformations can be performed to create derivatives with enhanced or novel properties. A significant post-synthesis modification strategy for azo dyes is the formation of metal complexes. researchgate.netiiardjournals.org

Azo dyes containing suitable functional groups, such as hydroxyl or carboxyl groups positioned ortho to the azo linkage, can act as ligands, chelating with various metal ions like Cu(II), Co(II), and Fe(II). researchgate.netiiardjournals.orgjournalcps.com This complexation typically leads to a significant change in the dye's properties. The formation of these metal-azo chelates often results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, leading to a change in color. iiardjournals.orgjournalcps.com Furthermore, metal complex dyes frequently exhibit improved stability, particularly enhanced light fastness, which is a desirable property in many applications. iiardjournals.org

The synthesis of these metal complexes generally involves reacting the azo dye with a suitable metal salt (e.g., copper(II) sulfate (B86663) or cobalt(II) chloride) in a solvent, often with heating. iiardjournals.org The stoichiometry of the resulting complex, commonly found to be 1:2 (metal:ligand), can be determined using spectroscopic methods. researchgate.netqu.edu.iq Another post-synthetic approach involves modifying existing functional groups, for example, through reactions like esterification of hydroxyl groups to improve properties such as color fixation on certain fibers. researchgate.net

Sophisticated Analytical Methodologies for Characterization and Quantification of Acid Red 13 Free Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of "Acid Red 13 free acid," providing insights into its concentration, structural features, and molecular integrity. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Concentration Determination and Spectral Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of "this compound" in solutions. technologynetworks.commt.com This method is based on the principle that the molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert Law. mt.com For azo dyes like Acid Red 13, a characteristic absorption maximum (λmax) is observed in the visible range, which is responsible for its red color. For instance, the related compound Acid Red 1 has a reported absorption maximum at 530 nm. photochemcad.com

The concentration of "this compound" can be accurately determined by creating a calibration curve using standard solutions of known concentrations and measuring their absorbance at the λmax. mt.comlibretexts.org Any shifts in the λmax can indicate changes in the chemical environment, such as variations in pH or solvent polarity, or the presence of interactions with other molecules. researchgate.netthermofisher.com For example, the deprotonation of a functional group in a basic environment can alter the electron distribution within the molecule, leading to a shift in the absorption spectrum. researchgate.net This phenomenon is crucial for understanding the behavior of the dye in different application media.

Table 1: Illustrative UV-Vis Spectroscopic Data for Azo Dyes

CompoundSolventλmax (nm)Molar Absorptivity (ε)
Acid Red 1PBS53031900 M⁻¹cm⁻¹
Methyl Red (Acid form)Acidic Solution~520Not specified
Methyl Red (Base form)Basic Solution~410Not specified

This table provides example data for related azo dyes to illustrate typical spectral characteristics. Data for "this compound" would be determined experimentally.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used to elucidate the molecular structure of "this compound" by probing its vibrational modes. researchgate.netacs.org

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with characteristic peaks corresponding to different functional groups. For "this compound," key vibrational bands would be expected for the azo group (-N=N-), sulfonic acid groups (-SO3H), hydroxyl groups (-OH), and the aromatic rings (C=C stretching). researchgate.netnih.gov Analysis of the FTIR spectrum can confirm the presence of these groups and provide information about their chemical environment. researchgate.net For example, the stretching frequency of the azo group is a key identifier. nih.gov

Raman spectroscopy relies on the inelastic scattering of monochromatic light (laser). acs.org When photons interact with the molecule, they can gain or lose energy, resulting in a shift in the wavelength of the scattered light. This shift corresponds to the vibrational energy levels of the molecule. acs.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the azo bond and the carbon skeleton of the aromatic rings in "this compound". nih.govspectroscopyonline.com For instance, in a related azo dye, the N=N signal was detected at 1353 cm⁻¹. nih.gov

Together, FTIR and Raman provide a comprehensive vibrational profile of the molecule, confirming its structural integrity and identifying key functional groups. nih.gov

Table 2: Expected Vibrational Frequencies for "this compound"

Functional GroupTechniqueExpected Wavenumber Range (cm⁻¹)
O-H stretch (hydroxyl)FTIR3200-3600
C-H stretch (aromatic)FTIR/Raman3000-3100
C=C stretch (aromatic)FTIR/Raman1400-1600
N=N stretch (azo)Raman1350-1450
S=O stretch (sulfonic acid)FTIR1150-1250, 1030-1070
C-N stretchFTIR/Raman1250-1350
C-S stretchFTIR/Raman650-700

This table presents generalized expected ranges. Precise peak positions for "this compound" would be determined through experimental analysis.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of the molecular structure of "this compound". libretexts.org It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.orgmdpi.com

For a complex molecule like "this compound," a suite of advanced 1D and 2D NMR experiments is employed for complete structural assignment. nih.govmdpi.com

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms. Chemical shifts indicate the electronic environment of each proton, while coupling patterns reveal neighboring protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. mdpi.com

Table 3: Illustrative NMR Data for Aromatic Moieties

NucleusType of Proton/CarbonTypical Chemical Shift (ppm)
¹HAromatic (Ar-H)6.5 - 8.5
¹HHydroxyl (Ar-OH)4.5 - 8.0 (can be broader)
¹³CAromatic (C-H)110 - 130
¹³CAromatic (C-substituted)120 - 160

This table shows typical chemical shift ranges. Specific values for "this compound" are determined experimentally and are highly dependent on the molecular structure and solvent.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating "this compound" from complex mixtures, such as reaction byproducts or environmental samples, and for its precise quantification. These methods couple a separation technique with a sensitive detection system.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (DAD, ESI-Q-ToF, MS/MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile compounds like "this compound". nih.govresearchgate.net The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). Different components in the mixture interact differently with the stationary phase, causing them to separate as they move through the column. vscht.cz Reversed-phase HPLC (RP-HPLC), often using a C18 column, is commonly employed for the separation of azo dyes and other organic acids. ftb.com.hrmdpi.com

The power of HPLC is significantly enhanced by coupling it with various detectors:

Diode Array Detector (DAD): A DAD detector acquires the UV-Vis spectrum of the eluting compounds, providing both quantitative data (from the peak area at a specific wavelength) and qualitative information (from the full spectrum), which aids in peak identification and purity assessment. researchgate.netresearchgate.net This is particularly useful for identifying dye markers based on their characteristic maximum absorption wavelengths. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF): This advanced mass spectrometry detector provides highly accurate mass measurements of the eluting compounds. nih.gov ESI gently ionizes the molecules, which are then separated by the quadrupole and their mass-to-charge ratio is precisely measured by the time-of-flight analyzer. researchgate.net This allows for the unambiguous determination of the molecular formula of "this compound" and its degradation products. nih.govplos.org

Tandem Mass Spectrometry (MS/MS): In an MS/MS system, ions of a specific mass-to-charge ratio are selected and fragmented. nih.gov The resulting fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification, even in complex matrices. nih.gov This is invaluable for distinguishing between isomers and elucidating the structure of unknown degradation products. nih.govepa.gov

Table 4: Typical HPLC Parameters for Azo Dye Analysis

ParameterTypical Setting
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid)
Flow Rate0.5 - 1.5 mL/min
DetectionDAD (monitoring at λmax), ESI-MS (negative ion mode for acidic compounds)

These are general parameters and would be optimized for the specific analysis of "this compound".

Gas Chromatography (GC) for Volatile Degradation Product Analysis

While "this compound" itself is non-volatile and not suitable for direct Gas Chromatography (GC) analysis, GC is an essential tool for identifying and quantifying volatile degradation products that may form under various conditions (e.g., exposure to light, chemical treatment). clu-in.orgnih.gov

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) carries the volatile components through the column, where they are separated based on their boiling points and interactions with the column's stationary phase. scielo.br For the analysis of polar degradation products, such as smaller organic acids or phenols, a derivatization step is often required to increase their volatility and thermal stability. d-nb.infomdpi.com This typically involves converting polar functional groups into less polar esters or ethers. d-nb.info

The separated compounds are then detected, most commonly by a Mass Spectrometer (GC-MS). The mass spectrometer provides mass spectra of the eluting compounds, allowing for their positive identification by comparing the spectra to a library of known compounds. mdpi.com This makes GC-MS a powerful technique for elucidating the degradation pathways of "this compound." mdpi.com

Capillary Electrophoresis and Thin Layer Chromatography (TLC) Applications

Capillary Electrophoresis (CE) and Thin Layer Chromatography (TLC) are established techniques for the analysis of dyes like Acid Red 13. researchgate.net CE offers high separation efficiency and is particularly well-suited for charged molecules such as acid dyes. nih.gov It provides rapid analysis times with minimal sample and solvent consumption. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. ste-mart.com

Thin Layer Chromatography (TLC) serves as a simpler, yet effective, method for the separation and identification of components in a mixture. wikipedia.org It operates on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase that moves up the plate via capillary action. wikipedia.org For compounds like Acid Red 13, TLC can be used for purity assessment and to monitor the progress of reactions. wikipedia.org Visualization of the separated spots can be achieved under UV light or by using staining agents like iodine vapor. wikipedia.org

While both techniques are valuable, CE generally offers higher resolution and automation capabilities compared to traditional TLC. nih.gov However, High-Performance Thin Layer Chromatography (HPTLC), an advanced version of TLC, provides improved separation efficiency and is suitable for quantitative analysis. nih.gov

Optimization of Chromatographic Parameters, Including Mobile Phase pH and Stationary Phases

The successful separation and quantification of Acid Red 13 by High-Performance Liquid Chromatography (HPLC) hinge on the careful optimization of several parameters. The choice of stationary phase and the composition and pH of the mobile phase are critical.

Stationary Phases: Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of nonvolatile compounds like Acid Red 13. epa.gov In RP-HPLC, a nonpolar stationary phase, such as C18-bonded silica (B1680970), is typically used. The analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase.

Mobile Phase pH: The pH of the mobile phase is a crucial parameter in the analysis of acidic dyes like Acid Red 13. The pH affects the ionization state of the molecule's acidic functional groups. Adjusting the pH can significantly alter the analyte's retention time and peak shape. For instance, in the analysis of chlorinated phenoxyacid compounds, which are also acidic, adjusting the pH of the sample to less than 2 is a key step in the extraction procedure prior to HPLC analysis. epa.gov This ensures the compounds are in their less polar, free acid form, which enhances their retention on a nonpolar stationary phase.

Mobile Phase Composition: A gradient elution program, where the composition of the mobile phase is changed over time, is often used to separate complex mixtures containing compounds with a wide range of polarities. epa.govfrontiersin.org This allows for the efficient elution of both weakly and strongly retained components in a single run. The selection of organic solvents (e.g., methanol, acetonitrile) and their proportion in the mobile phase is optimized to achieve the desired separation. uib.no

The table below summarizes key chromatographic parameters and their typical roles in the analysis of acidic compounds.

| Detector | Enables the detection and quantification of the separated analytes. | UV-Vis detectors are common for colored compounds like Acid Red 13. epa.gov |

Electrochemical and Other Advanced Analytical Approaches

Beyond chromatographic and electrophoretic methods, a range of advanced analytical techniques can provide deeper insights into the properties and behavior of Acid Red 13 and related materials.

Voltammetry and polarography are powerful electroanalytical techniques used to investigate the reduction-oxidation (redox) behavior of chemical compounds. scribd.commetrohm.com These methods measure the current that flows in an electrochemical cell as a function of an applied potential. scribd.com The resulting voltammogram provides qualitative information about the redox reactions (e.g., reduction or oxidation potentials) and quantitative information based on the magnitude of the current. scribd.comlibretexts.org

Differential pulse polarography, a type of voltammetry, has been noted as a technique for detecting azo dyes. researchgate.net Such electrochemical methods are valuable for understanding the degradation mechanisms of dyes like Acid Red 13, as many degradation processes involve redox reactions. They can also be adapted for quantitative trace analysis. metrohm.com The choice of the working electrode, such as a dropping mercury electrode or various solid electrodes (e.g., glassy carbon, gold, platinum), is a key experimental parameter. metrohm.commetrohm.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to detect and identify molecules at very low concentrations. rsc.org It relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. acs.org

SERS has been successfully applied to study the degradation of a related azo dye, Acid Red 1. nih.gov In that study, SERS was used to detect and identify intermediate compounds formed during the degradation process, which would be difficult to observe with less sensitive techniques. nih.gov This demonstrates the potential of SERS for elucidating the complex reaction pathways involved in the breakdown of Acid Red 13. The technique's high sensitivity and ability to quench fluorescence make it particularly useful for analyzing fluorescent dyes. researchgate.net

Electron microscopy techniques are indispensable for characterizing the morphology of materials that may be used in conjunction with Acid Red 13, such as adsorbents or catalysts for its removal or degradation.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface topography. mdpi.commdpi.com It is used to analyze the shape, size, and surface texture of particles. For instance, in studies on dye removal, SEM can be used to examine the surface of an adsorbent material before and after it has been exposed to the dye.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM): TEM offers even higher resolution than SEM and provides information about the internal structure, size, and shape of materials. mdpi.com STEM combines the principles of TEM and SEM, allowing for detailed analysis of the sample's morphology and composition at the nanoscale. nih.gov These techniques have been used to characterize the quasi-spherical morphology and particle size of iron oxide nanoparticles used in the degradation of Acid Red 1. nih.gov

The data from these microscopy techniques are crucial for understanding how the physical structure of a material influences its performance in applications related to Acid Red 13.

To fully characterize materials used in the study of Acid Red 13, techniques like X-ray Diffractometry (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis are employed.

X-ray Diffractometry (XRD): XRD is a primary technique for determining the crystalline structure of a material. biointerfaceresearch.com It provides information on the phase composition and crystallite size. For example, XRD has been used to confirm the magnetite phase of iron oxide nanoparticles synthesized for the degradation of Acid Red 1. nih.gov

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is the standard for measuring the specific surface area of a material by gas physisorption. biointerfaceresearch.comscispace.com The surface area is a critical property for adsorbents and catalysts, as it directly relates to the number of available active sites for interaction with molecules like Acid Red 13. iitk.ac.in A higher surface area often correlates with a higher capacity for dye removal. The method involves measuring the amount of an inert gas, typically nitrogen, that adsorbs to the material's surface at different pressures. biointerfaceresearch.com

The table below presents findings from the characterization of materials used in a study of a related acid dye.

Table 2: Material Characterization Data for Iron Oxide Nanoparticles

Analytical Technique Finding for Related Material (Iron Oxide Nanoparticles) Reference
TEM/STEM Quasi-spherical morphology with a particle size of 3.2 nm. nih.gov
XRD Indexed to the reverse spinel structure of magnetite. nih.gov
SEM-EDS Confirmed the chemical composition. nih.gov

| BET | Measures the specific surface area, a key factor in adsorption capacity. | biointerfaceresearch.comiitk.ac.in |

Sample Preparation and Pre-concentration Techniques

Effective sample preparation is paramount for the reliable quantification of this compound. The primary goals are to isolate the target analyte from a complex matrix, eliminate interferences, and concentrate the sample to a level suitable for the sensitivity of the analytical instrument. Due to its nature as a water-soluble, sulfonated azo dye, specific extraction techniques are required to achieve clean and concentrated extracts.

Solid-phase extraction (SPE) is a widely adopted and efficient sample preparation method for isolating sulfonated dyes from aqueous matrices. bioline.org.br The technique relies on the partitioning of the analyte between a solid sorbent and the liquid sample. The choice of sorbent is crucial and depends on the chemical properties of the analyte. For anionic dyes such as Acid Red 13, which contains sulfonic acid groups, sorbents capable of anion exchange or reversed-phase interactions are commonly employed.

Common SPE sorbents for acidic dyes include aminopropyl-modified silica and polymeric sorbents like polystyrene-divinylbenzene. bibliotekanauki.placs.org In a typical SPE procedure, the aqueous sample is loaded onto a conditioned cartridge. For sulfonated azo dyes, which are highly water-soluble, retention on traditional C18 (octadecyl) SPE columns can be challenging. researchgate.net To overcome this, ion-pair SPE can be utilized. This involves adding an ion-pair reagent to the sample before loading it onto a reversed-phase (e.g., C18) sorbent. researchgate.net The reagent, typically a quaternary ammonium (B1175870) salt or a long-chain amine like triethylamine (B128534), forms a neutral ion-pair with the anionic dye. researchgate.netnih.gov This neutral complex exhibits increased hydrophobicity, allowing for strong retention on the nonpolar sorbent.

After loading the sample, the cartridge is washed with a solvent that removes unretained, interfering compounds without eluting the analyte. Finally, the retained dye is eluted with a small volume of a strong organic solvent, often modified with a pH adjuster or a competing ion to disrupt the interaction with the sorbent. bibliotekanauki.pl For instance, aminopropyl cartridges can be eluted with aqueous sodium hydroxide (B78521) or solutions of amines like triethanolamine (B1662121) (TEA). bibliotekanauki.pl

The following table summarizes research findings on SPE conditions used for the extraction of sulfonated azo dyes, which are applicable to this compound.

Sorbent TypeTarget AnalytesSample MatrixElution Solvent/ConditionsRecovery RateReference
Aminopropyl-modified silicaSynthetic food dyes (including azo dyes)Beverages, Pharmaceutical tabletsDiluted aqueous triethanolamine (TEA) or NaOH>90% for Ponceau 4R with TEA bibliotekanauki.pl
NH2-aminopropyl-modified silica8 Sulfonated food dyesFoodstuffs5% ammonia (B1221849) solution- bioline.org.br
Bakerbond Octadecyl C18Sulfonated water-soluble azo dyesDrinks, DropsMethanol–acetate buffer (pH 3.5) with diethylamine (B46881) added to sample- researchgate.net
Isolute ENV+ (polystyrene divinylbenzene)14 Benzene- and NaphthalenesulfonatesIndustrial WastewaterMethanol containing 5 mM triethylamine (TEA) and 5 mM acetic acid- acs.org
C18Disperse Red 13Textile Industry WastewaterMethanol89.7–95.10% researchgate.net

Ion-pair extraction can also be performed as a liquid-liquid extraction technique. In this approach, an ion-pairing reagent is added to the aqueous sample, and the resulting neutral complex is extracted into a water-immiscible organic solvent, such as dichloromethane. researchgate.netresearchgate.net The choice of the ion-pairing reagent is critical. For anionic dyes, cationic reagents are used. The efficiency of the extraction depends on factors like the pH of the aqueous phase, the concentration of the ion-pairing reagent, and the choice of the organic solvent. researchgate.net

Ion-pair formation is also a fundamental principle in ion-pair chromatography, a technique often coupled with SPE for the analysis of sulfonated compounds. acs.orgresearchgate.net In this chromatographic method, an ion-pairing reagent (e.g., sodium 1-octanesulfonate or triethylamine) is added to the mobile phase to facilitate the separation of ionic analytes on a reversed-phase column. nih.govnih.gov

Environmental Fate and Advanced Remediation Strategies for Acid Red 13 Free Acid in Aqueous Systems

Degradation Pathways and Mechanisms

Photocatalytic Degradation utilizing Semiconductor Nanomaterials (e.g., TiO₂, ZnO, WO₃, Fe₂O₃)

The photocatalytic degradation of azo dyes like Acid Red 13 (also known as Acid Red G) has emerged as a promising advanced oxidation process (AOP) for their removal from aqueous solutions. This process typically involves the use of semiconductor nanomaterials, which, upon irradiation with light of suitable energy, generate electron-hole pairs. These charge carriers can then initiate a series of redox reactions that lead to the degradation of the dye molecules.

Commonly studied semiconductor nanomaterials for this purpose include titanium dioxide (TiO₂), zinc oxide (ZnO), tungsten trioxide (WO₃), and iron(III) oxide (Fe₂O₃). The efficiency of these photocatalysts is influenced by factors such as their crystalline structure, surface area, and the specific dye being treated.

For instance, studies on the photocatalytic degradation of similar azo dyes, such as Acid Red 18, have demonstrated high removal efficiencies. nih.gov In one study, a synthesized AgCoFe₂O₄@Ch/AC nanocatalyst achieved a 96.68% removal of Acid Red 18 under optimal conditions. nih.gov Another study on Acid Red 18 using a ZnO–Cr nano-photocatalyst also showed effective degradation. cdnsciencepub.com The photocatalytic degradation of Acid Red 27 using TiO₂-P25 has also been investigated, highlighting the role of operational parameters like catalyst amount and light intensity. researchgate.net

The general mechanism involves the excitation of the semiconductor by photons with energy greater than its band gap, leading to the formation of electrons in the conduction band and holes in the valence band. These charge carriers can then react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are the primary agents responsible for the degradation of the dye molecules. The use of composite semiconductor films, such as SnO₂/TiO₂, has been shown to enhance the degradation rate by increasing charge separation. acs.org

Table 1: Research Findings on Photocatalytic Degradation of Acid Red Dyes

Catalyst Target Dye Removal Efficiency (%) Optimal Conditions Reference
AgCoFe₂O₄@Ch/AC Acid Red 18 96.68 pH: 3, Initial Dye Conc.: 10 mg/L, Catalyst Dose: 0.14 g/L, Time: 50 min nih.gov
ZnO–Cr Acid Red 18 - Optimized for nano-photocatalyst amount, pH, and initial pollutant concentration cdnsciencepub.com
TiO₂-P25 Acid Red 27 - Dependent on initial concentration, O₂ concentration, TiO₂ amount, light intensity, pH, and temperature researchgate.net
Iron Oxide Nanoparticles Metanil Yellow & Orange II ~99% (for 20 ppm Metanil Yellow) Catalyst loading: 2 mg/L, pH: 3, Time: 9 hours acs.org
ZnO doped Dysprosium Oxide Acid Blue 113 - Dependent on pH, catalyst dosage, substrate concentration, and electrolyte addition nih.gov
Copper Oxide Nanocatalyst Vat Red 13 - Catalyst dose: 4 mg, pH 6.6, Irradiation time: 60 min asianpubs.org
Kinetic Modeling of Photocatalytic Processes (e.g., First-Order Kinetics, Langmuir-Hinshelwood Model)

The kinetics of the photocatalytic degradation of azo dyes are often described by pseudo-first-order kinetics or the Langmuir-Hinshelwood (L-H) model. The pseudo-first-order model assumes that the concentration of one reactant is constant, simplifying the rate law. The L-H model, on the other hand, relates the degradation rate to the concentration of the substrate and its adsorption on the catalyst surface.

Several studies have confirmed that the photocatalytic degradation of various acid dyes, including those similar to Acid Red 13, follows pseudo-first-order kinetics. For example, the degradation of Acid Red 27 in a UV/TiO₂ process was found to follow pseudo-first-order kinetics with respect to the dye concentration. researchgate.net Similarly, the photocatalytic degradation of Acid Red 18 using a synthesized AgCoFe₂O₄@Ch/AC nanocatalyst followed both pseudo-first-order kinetics and the Langmuir-Hinshelwood model. nih.gov The kinetic constants for this process were determined to be k_c = 0.12 mg L⁻¹ min⁻¹ and K_(L-H) = 0.115 Lmg⁻¹. nih.gov

A study on the photocatalytic treatment of Acid Red 18 with a ZnO–Cr nano-photocatalyst also demonstrated that the degradation followed first-order kinetics, with the rate constant changing from 0.0178 to 0.0058 min⁻¹ as the initial pollutant concentration increased from 10 to 30 mg L⁻¹. cdnsciencepub.com The degradation of Acid Blue 113 using a nanocrystalline semiconductor doped with rare earth oxide also followed pseudo-first-order kinetics. nih.gov

Table 2: Kinetic Models and Parameters for Photocatalytic Degradation of Acid Dyes

Dye Catalyst Kinetic Model Rate Constant (k) Reference
Acid Red 27 UV/TiO₂ Pseudo-first-order - researchgate.net
Acid Red 18 AgCoFe₂O₄@Ch/AC Pseudo-first-order & Langmuir-Hinshelwood k_c = 0.12 mg L⁻¹ min⁻¹, K_(L-H) = 0.115 Lmg⁻¹ nih.gov
Acid Red 18 ZnO–Cr First-order 0.0178 to 0.0058 min⁻¹ (for 10-30 mg/L) cdnsciencepub.com
Acid Blue 113 Nanocrystalline semiconductor doped rare earth oxide Pseudo-first-order - nih.gov
Acid Orange 7 UV/H₂O₂ Pseudo-first-order - nih.gov
Role of Hydroxyl and Sulfate (B86663) Radicals in Advanced Oxidation Processes (AOPs)

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidizing species that play a central role in many AOPs. mdpi.com They can attack organic molecules, leading to their degradation and eventual mineralization into simpler, less harmful compounds like CO₂ and H₂O. mdpi.com The generation of hydroxyl radicals can be enhanced by processes like the Fenton reaction, where hydrogen peroxide reacts with ferrous ions. mdpi.com

Sulfate radicals (SO₄⁻•) are another powerful oxidizing species gaining attention in AOPs. researchgate.net Sulfate radical-based AOPs can sometimes offer advantages over hydroxyl radical-based systems, including higher degradation and mineralization rates for certain organic compounds, faster degradation kinetics, and the formation of less toxic byproducts. researchgate.net The primary sources of sulfate radicals are persulfates, such as peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (B1194676) (PMS), which can be activated by methods like UV irradiation. researchgate.net

The dominant radical species in an AOP can be influenced by the pH of the solution. In persulfate-based AOPs, the sulfate radical is often the dominant species in acidic and neutral media, while the hydroxyl radical can play a more significant role in alkaline conditions. scielo.br In some systems, both radicals contribute to the degradation process. scielo.br The presence of certain ions, like chloride, can also influence the degradation process by generating other reactive species. iwaponline.com

Electrochemical Treatment and Electrocoagulation Processes

Electrochemical methods, including electrocoagulation and electrochemical oxidation, are effective for treating textile effluents containing azo dyes like Acid Red 131. ascelibrary.orgresearchgate.net Electrocoagulation involves the in-situ generation of coagulants by the electrochemical dissolution of a sacrificial anode, typically made of aluminum or iron. These coagulants then destabilize and aggregate the dye molecules, which can be removed by sedimentation or flotation.

The efficiency of electrocoagulation is influenced by several operational parameters, including the pH of the solution, current density, interelectrode distance, and electrolysis time. ascelibrary.orgresearchgate.net For Acid Red 131, a color removal efficiency of 98% was achieved using aluminum electrodes at a current density of 0.0625 A cm⁻² and a pH of 11 over an electrolysis time of 120 minutes. ascelibrary.orgresearchgate.net

Electrochemical oxidation, on the other hand, involves the direct or indirect oxidation of the dye molecules at the anode. Direct oxidation occurs on the anode surface, while indirect oxidation involves the generation of strong oxidizing agents in the solution, such as hydroxyl radicals or active chlorine species. The choice of anode material is crucial, with materials like boron-doped diamond (BDD) being highly effective for generating hydroxyl radicals. researchgate.net The electro-Fenton process, which combines electrochemistry with the Fenton reaction, can further enhance the degradation of dyes like Acid Red 1 by producing additional hydroxyl radicals. researchgate.net

Table 3: Electrochemical Treatment of Acid Red Dyes

Dye Treatment Method Electrode Material Removal Efficiency (%) Optimal Conditions Reference
Acid Red 131 Electrocoagulation Aluminum 98 (Color Removal) Current Density: 0.0625 A cm⁻², pH: 11, Time: 120 min ascelibrary.orgresearchgate.net
Acid Red 1 Electro-Fenton/Photoelectro-Fenton BDD anode, air-diffusion cathode 90 (Mineralization) - researchgate.net
Xylenol orange Electrochemical Oxidation RuO₂/Ti anode ~73 (TOC Removal with Fenton's reagent) pH: 3, Current Density: 2 A dm⁻² cecri.res.in

Ozonation and O₃/H₂O₂ Systems for Oxidative Degradation

Ozonation is a powerful chemical oxidation process that can effectively decolorize and degrade azo dyes. Ozone (O₃) is a strong oxidant that can directly react with the dye molecules, particularly at the azo linkage, leading to the breakdown of the chromophore. The efficiency of ozonation can be influenced by factors such as the ozone gas flow rate, ozone concentration, and the pH of the solution. researchgate.net

The combination of ozone with hydrogen peroxide (H₂O₂), known as the peroxone process, can enhance the degradation rate. researchgate.net H₂O₂ can decompose to form hydroxyl radicals, which are even more powerful and less selective oxidants than ozone, leading to a more complete mineralization of the dye. researchgate.net Studies on Acid Red B have shown that the O₃/H₂O₂ system is more effective than ozonation alone, achieving a decoloration rate of up to 98%. researchgate.net The addition of H₂O₂ can significantly increase the reaction rate and improve the utilization of ozone. researchgate.net The degradation of other azo dyes, such as Acid Yellow 17, has also been successfully demonstrated using ozonation and peroxone processes. trdizin.gov.tr

Enzymatic and Microbial Biodegradation Mechanisms by Fungi and Bacteria

The biodegradation of azo dyes by microorganisms, including fungi and bacteria, offers an environmentally friendly and cost-effective treatment method. tandfonline.com These microorganisms produce enzymes that can break down the complex structure of the dyes.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of organic pollutants, including azo dyes. iwaponline.com They secrete extracellular ligninolytic enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which can non-specifically oxidize the dye molecules. tandfonline.comnih.gov The degradation of Acid Red G by immobilized white-rot fungi has been shown to be highly effective, with a removal rate of up to 96.17%. iwaponline.com The degradation pathway involved the cleavage of the azo bond to form aromatic amines, which were further broken down. iwaponline.com Fungi like Aspergillus niger and Phanerochaete chrysosporium have also been reported to decolorize and degrade various dyes. nih.govnih.gov

Bacteria can also effectively decolorize and degrade azo dyes, primarily through the action of azoreductases. nih.govresearchgate.net These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), which is typically the first and rate-limiting step in the biodegradation process. researchgate.net This cleavage results in the formation of colorless aromatic amines, which can then be further degraded under aerobic conditions. Several bacterial strains, including Acinetobacter radioresistens, have been identified for their ability to decolorize acid red dyes. researchgate.net The efficiency of bacterial degradation is influenced by factors such as pH, temperature, and the initial dye concentration. researchgate.net

Table 4: Microbial Degradation of Acid Red Dyes

Microorganism Target Dye Degradation/Decolorization Efficiency (%) Key Enzymes/Mechanisms Reference
Immobilized White-rot fungi Acid Red G 96.17 Ligninolytic enzymes iwaponline.com
Acinetobacter radioresistens Acid Red 95 (at pH 7) Azoreductase researchgate.net
Aspergillus flavus Congo Red 98.86 Biosorption and biodegradation nih.gov

Adsorption and Separation Technologies

Adsorption is a widely used physical-chemical treatment method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

A variety of low-cost and novel adsorbent materials have been investigated for the removal of Acid Red 13 free acid and other dyes from aqueous solutions. These include:

Biochar: Produced from the pyrolysis of biomass, biochar is a carbon-rich material with a porous structure and surface functional groups that can be effective in adsorbing dyes. mdpi.com Modification of biochar, for instance through acid treatment, can further enhance its adsorption capacity. mdpi.commdpi.com

Bentonite (B74815): A type of clay mineral, bentonite has been used as an adsorbent for dye removal. Its layered structure and cation exchange capacity contribute to its adsorption properties. nih.gov

Activated Carbon: Known for its high surface area and porosity, activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including dyes. researchgate.net

Chitin and Chitosan: These biopolymers, derived from crustacean shells, possess amino and hydroxyl groups that can bind with dye molecules. mdpi.comacs.org Their effectiveness can be enhanced through modification into various forms like hydrogels or composites. researchgate.netresearchgate.net

Modified Cellulose (B213188): Cellulose, a readily available biopolymer, can be chemically modified to introduce functional groups that enhance its adsorption capacity for dyes. researchgate.net

Mesoporous Carbons: These materials possess a well-defined porous structure and high surface area, making them excellent candidates for the adsorption of large dye molecules. researchgate.net

Microalgae: Living or dead microalgal biomass can be used as a biosorbent for dye removal due to the presence of various functional groups on the cell surface.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.netacs.org It is represented by the following equation:

Generated code

where:

Cₑ is the equilibrium concentration of the dye (mg/L)

qₑ is the amount of dye adsorbed at equilibrium (mg/g)

qₘ is the maximum monolayer adsorption capacity (mg/g)

Kₗ is the Langmuir constant related to the energy of adsorption (L/mg)

A good fit to the Langmuir model suggests that the adsorption process is primarily chemisorption on a uniform surface. researchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. acs.org The equation is given by:

Generated code

where:

K₟ is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ)

1/n is the heterogeneity factor, indicating the favorability of the adsorption process.

A value of 1/n between 0 and 1 indicates favorable adsorption.

Table 1: Comparison of Langmuir and Freundlich Isotherm Models for Acid Dye Adsorption

Adsorbent Dye Isotherm Model that Fits Best Maximum Adsorption Capacity (qₘ) (mg/g) Reference
Cellulose Polyampholyte Hydrogels Acid Red 13 Langmuir 911 researchgate.net
Chitosan Hydrogel Acid Red 8 Langmuir 17.12 researchgate.net
Four Chitosan Morphologies Acid Red 27 Langmuir 215.6 - 2732.2 mdpi.com
Multiwalled Carbon Nanotubes/Chitosan Hydrogel Acid Red 73 Langmuir 101.07 researchgate.net
Cyanoguanidine-modified chitosan Congo Red Langmuir 666.67 nih.gov
bent-Al13-CS-CTA Congo Red Langmuir 476.8 nih.gov

This table presents data for various acid dyes as specific data for this compound was limited in the search results.

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide insights into the adsorption mechanism.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.netyoutube.com The linear form of the equation is:

Generated code

where:

qₜ is the amount of dye adsorbed at time t (mg/g)

k₁ is the pseudo-first-order rate constant (1/min)

This model is generally applicable over the initial stages of adsorption. youtube.com

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netnih.gov The linear equation is:

Generated code

where:

k₂ is the pseudo-second-order rate constant (g/mg·min)

A good fit to this model suggests that chemisorption is the dominant mechanism. nih.gov

The intraparticle diffusion model is used to identify the diffusion mechanism. The equation is:

Generated code

where:

kᵢd is the intraparticle diffusion rate constant (mg/g·min¹/²)

C is the intercept, related to the thickness of the boundary layer.

If the plot of qₜ versus t¹/² is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. If the plot has multiple linear portions, it indicates that the adsorption process is complex and involves more than one diffusion mechanism. researchgate.net

Table 2: Kinetic Model Parameters for Acid Dye Adsorption

Adsorbent Dye Best Fit Kinetic Model Rate Constant Reference
Cellulose Polyampholyte Hydrogels Acid Red 13 Pseudo-Second-Order - researchgate.net
Chitosan Hydrogel Acid Red 8 Pseudo-Second-Order - researchgate.net
Four Chitosan Morphologies Acid Red 27 Pseudo-Second-Order - mdpi.com
Multiwalled Carbon Nanotubes/Chitosan Hydrogel Acid Red 73 Pseudo-Second-Order - researchgate.net
Cyanoguanidine-modified chitosan Congo Red Pseudo-Second-Order - nih.gov
bent-Al13-CS-CTA Congo Red Pseudo-Second-Order - nih.gov

This table presents data for various acid dyes as specific data for this compound was limited in the search results. Rate constant values were not consistently available in the provided search results.

The removal of this compound by adsorption involves a combination of physico-chemical interactions between the dye molecule and the adsorbent surface.

Electrostatic Interactions: Acid Red 13 is an anionic dye, meaning it carries a negative charge in solution. Adsorbents with positively charged surfaces can effectively remove the dye through strong electrostatic attraction. researchgate.netnih.gov The pH of the solution plays a crucial role, as it affects the surface charge of the adsorbent and the ionization of the dye.

Hydrogen Bonding: The presence of hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups on the surface of many adsorbents allows for the formation of hydrogen bonds with the nitrogen and oxygen atoms in the Acid Red 13 molecule. researchgate.netnih.gov

π-π Stacking: The aromatic rings present in the structure of Acid Red 13 can interact with the aromatic moieties on the surface of carbonaceous adsorbents like activated carbon and biochar through π-π stacking interactions. researchgate.netnih.gov

The dominant mechanism depends on the specific characteristics of both the adsorbent material and the dye molecule, as well as the operating conditions such as pH and temperature.

Membrane Filtration Techniques (Ultrafiltration, Nanofiltration)

Membrane filtration has emerged as a promising technology for treating textile wastewater due to its ability to separate dye molecules from aqueous solutions effectively. Nanofiltration (NF) and ultrafiltration (UF) are particularly relevant for this purpose.

Nanofiltration operates by a size-exclusion mechanism combined with electrostatic interactions between the membrane surface and the solute ions. Studies on general "acid red" dyes, which share structural similarities with Acid Red 13, demonstrate the high efficacy of NF. For instance, using a nanofiltration membrane on an acid red dye solution, removal efficiencies can reach up to 97.2%. nih.gov The performance of NF membranes is influenced by operating conditions; research shows that dye rejection can be greater than 98% under a broad range of operational parameters. researchgate.net The permeate flux, a measure of the volume of liquid passing through the membrane per unit area per time, is affected by operating pressure, solution temperature, and the cross-flow velocity of the solution. researchgate.net For red dyes, permeate fluxes have been observed to range from 12.6 to 16.6 L/m²/h. researchgate.net The presence of salts like sodium chloride in the wastewater can further increase dye rejection, with some studies reporting nearly 100% removal. researchgate.net

Ultrafiltration (UF) is another membrane process used in wastewater treatment, often as a pre-treatment step to reduce membrane fouling in subsequent processes like reverse osmosis. nih.govnih.gov UF membranes, with larger pore sizes than NF, can be effective in clarifying wastewater and have been shown to achieve significant color removal, sometimes up to 99%. nih.govresearchgate.net For acid dye bath wastewaters, single-stage microfiltration (MF) and ultrafiltration have demonstrated substantial color removal, ranging from 15% to 100%. nih.gov The combination of biological treatment with membrane filtration in a Membrane Bioreactor (MBR) configuration is also a widely used approach for industrial wastewater, effectively removing contaminants. nih.govwikipedia.org

Table 1: Performance of Nanofiltration in Acid Red Dye Removal

Operating ConditionInitial Dye Concentration (mg/L)Dye Removal Efficiency (%)Reference
pH = 4.5, Pressure = 8 bar5087.0 nih.gov
pH = 4.5, Pressure = 8 bar6591.5 nih.gov
pH = 8.3, Pressure = 8 bar5093.77 nih.gov
pH = 8.3, Pressure = 8 bar6597.2 nih.gov

Ion-Exchange Methods utilizing Resins

Ion-exchange (IEX) is a versatile and effective process for removing dissolved ionic contaminants, such as acid dyes, from water. researchgate.netca.gov The method utilizes ion-exchange resins, which are insoluble polymer matrices containing charged functional groups. wikipedia.org For anionic dyes like Acid Red 13, which possess negatively charged sulfonate groups, anion exchange resins are employed. wikipedia.org These resins have positively charged functional groups (e.g., quaternary ammonium) that exchange with the dye anions in the solution, effectively capturing them onto the resin beads. tudelft.nl

Various types of anion exchange resins, including strongly basic and weakly basic resins with polystyrene or polyacrylic matrices, have proven effective for removing acid, reactive, and direct dyes. mdpi.comnih.govresearchgate.net For example, studies on the removal of C.I. Acid Red 88 and C.I. Acid Red 18 have demonstrated the applicability of these resins. mdpi.comresearchgate.net The efficiency of the ion-exchange process is governed by both the resin's characteristics and the solution's chemistry. The sorption capacity, which indicates the amount of dye the resin can hold, is a key performance metric. For direct dyes, monolayer sorption capacities have been reported to be as high as 692 mg/g. mdpi.com

Regeneration is a crucial step for the economic viability of the ion-exchange process, allowing the resin to be reused. researchgate.net For weakly basic resins, alkaline solutions are often effective for regeneration, while strong acids may be used for strongly basic resins. nih.gov

Table 2: Examples of Anion Exchange Resins for Azo Dye Removal

Resin TypeMatrixTarget DyeSorption Capacity (mg/g)Reference
Strongly Basic (Amberlite IRA 958-Cl)Acrylic-DivinylbenzeneDirect Yellow RL537.6 mdpi.com
Weakly Basic (Amberlite IRA67)Acrylic-DivinylbenzeneDirect Yellow RL692.0 mdpi.com
Weakly Basic (Amberlyst A21)PolystyreneDirect Orange 26285.6 mdpi.com
Weakly Basic (Amberlyst A21)PolystyreneDirect Red 23271.1 mdpi.com

Influencing Factors and Optimization in Remediation Processes

The efficiency of remediation techniques for Acid Red 13 is not static but is influenced by a multitude of interdependent parameters. Understanding and optimizing these factors are key to achieving high removal rates and process efficiency.

Effect of Solution pH, Temperature, and Initial Dye Concentration

Solution pH: The pH of the wastewater is a critical parameter that affects the surface charge of catalysts and adsorbents, as well as the ionization state of the dye molecule. For photocatalytic degradation of acid dyes, an acidic pH is often favorable. In the case of Acid Red 1, the highest degradation efficiency (99.12%) was achieved at a pH of 3.5. mdpi.com Similarly, for Acid Red 18 degradation using a TiO₂/zeolite photocatalyst, the highest removal was obtained in a pH range of 6 to 7. jwent.net Conversely, for the oxidative decolorization of Acid Red 13 using peroxydisulfate, higher pH levels can decrease the production of sulfate-free radicals, thereby limiting the decolorization process. nih.gov

Temperature: Temperature generally has a positive correlation with the rate of degradation reactions. For the decolorization of Acid Red 13, the rate constants of the process show a positive association with temperature. nih.gov In the degradation of Acid Red 73, increasing the temperature from 30°C to 80°C was studied to determine its effect on decolorization. scribd.com Thermodynamic studies of adsorption processes also reveal the influence of temperature, indicating whether the process is endothermic or spontaneous.

Initial Dye Concentration: The initial concentration of the dye in the effluent significantly impacts removal efficiency. Generally, at a fixed dose of catalyst or adsorbent, the percentage of dye removal decreases as the initial dye concentration increases. scribd.commdpi.com This is because the number of active sites for degradation or adsorption remains constant while the number of dye molecules increases. For instance, in the photocatalytic degradation of Acid Red 88, increasing the dye concentration from 20 mg/L to 200 mg/L led to a decrease in removal efficiency from 97.6% to 40%. mdpi.com Similarly, for Acid Red 73, as the initial concentration rose from 37.5 mg/L to 300 mg/L, the decolorization rate decreased. scribd.com

Role of Catalyst Dose, Current Density, and Reaction Time

Catalyst Dose: The concentration of the catalyst or adsorbent is a key factor in heterogeneous remediation processes. Increasing the catalyst dosage generally increases the removal efficiency up to an optimal point. This is attributed to the greater number of available active sites for the reaction. For the removal of Acid Red 18, efficiency was enhanced by increasing the amount of TiO₂/zeolite catalyst. nih.gov However, beyond an optimum dose, the efficiency may decrease due to light scattering and screening effects in photocatalysis or particle agglomeration in adsorption. mdpi.com

Current Density: In electrochemical degradation processes, current density is a crucial operational parameter. A higher current density generally leads to a greater production of oxidizing agents like hydroxyl radicals, which accelerates the decolorization and mineralization of the dye. nih.gov Studies on Acid Red 1 have shown that an increase in current density enhances the degradation process. nih.gov For the electrochemical oxidation of Acid Red 33, a high color removal of 90% was achieved at a current density of 5.5 mA/cm². nih.gov

Reaction Time: The duration of the treatment process directly influences the extent of dye removal. The removal efficiency typically increases with reaction time until a plateau is reached, indicating that the reaction has approached equilibrium or completion. mdpi.com For the photocatalytic degradation of Acid Red 88, it was found that 90 minutes was sufficient for the majority of the reaction to occur. mdpi.com In the case of Acid Red 18 degradation, an optimal contact time was determined to be 125 minutes. nih.gov

Impact of Surfactants and Electrolytes on Degradation and Adsorption Efficiencies

Surfactants: Surfactants, which are often present in textile wastewater, can have a significant impact on dye removal processes. A study focusing on Acid Red 13 found that the presence of certain surfactants can inhibit decolorization. nih.gov Specifically, the cationic surfactant cetyltrimethylammonium bromide (CTAB) and the anionic surfactant sodium dodecyl sulfate (SDS) were found to retard the Fe²⁺-catalyzed activation of peroxydisulfate, a key step in the oxidative degradation of the dye. nih.gov In contrast, the neutral surfactant Triton X-100 showed no discernible impact on the process. nih.gov The interaction between surfactants and the catalyst surface or dye molecules can alter adsorption behavior and reaction kinetics.

Application of Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) for Process Optimization

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for designing experiments, building models, and optimizing processes where a response of interest is influenced by several variables. mdpi.comnih.gov It is highly effective for studying the interactive effects of multiple parameters, such as pH, catalyst dose, and temperature, on dye removal efficiency while minimizing the number of required experiments. tudelft.nlepa.gov RSM has been successfully applied to optimize the photocatalytic degradation of various acid dyes, generating regression models that predict removal efficiencies and identify optimal operating conditions. ca.govmdpi.com For instance, in the degradation of Acid Red 18, RSM was used to find the optimal catalyst concentration (0.88 g/L), pH (6.5), and contact time (125 min) to achieve a predicted removal of 98.5%. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain that are capable of modeling complex, non-linear relationships between input and output variables. researchgate.net They are powerful tools for predicting and optimizing pollutant degradation without needing a complete understanding of the underlying physical and chemical mechanisms. nih.govepa.gov ANNs have been used to model the photocatalytic degradation of dyes like Acid Red 114, using input parameters such as pH, initial dye concentration, and catalyst dose to predict degradation efficiency. epa.gov The predictive capabilities of ANN models are often compared with RSM, with studies showing that ANNs can provide a better fit to experimental data and have superior predictive power. A typical ANN model consists of an input layer, one or more hidden layers, and an output layer, trained using algorithms like back-propagation. researchgate.net

Table 3: Comparison of RSM and ANN in Dye Degradation Modeling

TechniquePrimary FunctionKey AdvantageExample ApplicationReference
Response Surface Methodology (RSM)Optimization, ModelingReduces number of experiments, shows interaction effects.Optimizing photocatalytic degradation of Acid Red 18. nih.gov
Artificial Neural Network (ANN)Prediction, ModelingModels complex non-linear systems, high predictive accuracy.Modeling photocatalytic degradation of Acid Red 114. epa.gov

Interactions of Acid Red 13 Free Acid with Diverse Chemical and Material Systems

Interactions with Surfactants and Micellar Systems

The interaction between dyes and surfactants is a critical factor in formulations like inkjet inks, where stability and color performance are paramount. These interactions are primarily governed by the incorporation of dye molecules into surfactant micelles.

The solubilization of dyes like Acid Red 13 in surfactant solutions is fundamentally linked to the formation of micelles. Micelles are aggregates of surfactant molecules that form above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core and hydrophilic surface of micelles provide a favorable environment for dye molecules, enhancing their solubility in aqueous solutions.

Studies on the interaction of Acid Red 13 with various surfactants have been conducted to understand these dynamics. The process involves the binding of the dye molecules to the surfactant micelles. While direct studies on the modulation of the CMC of surfactants by the addition of Acid Red 13 are not extensively detailed in the available literature, the binding process itself is an indication of a strong interaction that can influence the aggregation behavior of the surfactants. The binding affinity is a key parameter that reflects how readily the dye is incorporated into the micellar structure.

The extent of interaction between a dye and a surfactant system can be quantified by determining the binding constant (Kbind). This constant reflects the equilibrium between free dye molecules and those bound to the micelles. A higher Kbind value indicates a stronger affinity of the dye for the micellar environment.

In a study investigating the interactions of Acid Red 13 with different types of surfactants, the binding constants were determined using visible absorption spectroscopy. The study compared the interaction of Acid Red 13 with two nonionic surfactants, Surfynol 465 (S465) and octaethylene glycol monododecyl ether (OGDE), and one anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). nih.gov

The results showed that the binding constants of Acid Red 13 with the nonionic surfactants were significantly larger than with the anionic surfactant, SDS. nih.gov This suggests a much stronger interaction between Acid Red 13 and the nonionic micelles. The lower binding affinity with SDS is attributed to electrostatic repulsion between the anionic dye and the negatively charged head groups of the SDS micelles. nih.govkoreascience.kr The hydrophobicity of the dye is a crucial factor in the binding process, with more hydrophobic dyes generally exhibiting stronger binding. koreascience.kr The binding affinity of Acid Red 13 was found to be intermediate compared to other acid dyes like Acid Red 88 and Acid Red 27, which correlates with the number of sulfonate groups in their structures. nih.govresearchgate.net

Table 1: Binding Constants (Kbind) of Acid Red 13 with Various Surfactants

Surfactant Type Binding Constant (Kbind) Reference
Surfynol 465 (S465) Nonionic Significantly higher than SDS nih.gov
Octaethylene glycol monododecyl ether (OGDE) Nonionic Significantly higher than SDS nih.gov
Sodium dodecyl sulfate (SDS) Anionic Lower than nonionic surfactants nih.gov

This table is based on qualitative descriptions from the source. Specific numerical values for Kbind were not provided in the excerpt.

The thermodynamic parameters of the binding process, such as enthalpy change (ΔHbind) and entropy change (ΔSbind), provide deeper insights into the nature of the interactions. These parameters can be determined by studying the temperature dependence of the binding constants. nih.gov

For the interaction of Acid Red 13 with the nonionic surfactant S465, the binding process was found to be endothermic, as indicated by a positive ΔHbind value. nih.gov This suggests that the binding is driven by an increase in entropy. In contrast, the interactions with OGDE and SDS were exothermic, with negative ΔHbind values, indicating that these binding processes are enthalpically driven. nih.gov The thermodynamic process for the binding of Acid Red 13 is more enthalpic and less entropic compared to Acid Red 88, which has fewer sulfonate groups. researchgate.netresearchgate.net

Table 2: Thermodynamic Parameters for the Interaction of Acid Red 13 with Surfactants

Surfactant Enthalpy Change (ΔHbind) Driving Force Reference
Surfynol 465 (S465) Positive (Endothermic) Entropically driven nih.gov
Octaethylene glycol monododecyl ether (OGDE) Negative (Exothermic) Enthalpically driven nih.gov
Sodium dodecyl sulfate (SDS) Negative (Exothermic) Enthalpically driven nih.gov

Adsorption and Binding Phenomena on Inorganic and Organic Substrates

The removal of dyes like Acid Red 13 from wastewater is often achieved through adsorption onto various materials. The efficiency of this process depends on the nature of the adsorbent and the interactions at the dye-material interface.

Acid Red 13 has been the subject of adsorption studies using various materials. For instance, its adsorption onto wool powders has been investigated. researchgate.net The sorption capacity of wool is dependent on the pH of the dye solution, with the maximum uptake of acid dyes typically occurring at acidic pH values. researchgate.net This is because at low pH, the surface of the adsorbent becomes positively charged, leading to electrostatic attraction with the anionic dye molecules. semanticscholar.orgrsc.org

Cellulose-based materials have also been explored for the removal of Acid Red 13. A study using a cellulose (B213188) polyampholyte hydrogel reported a maximum adsorption capacity of 911 mg/g for Acid Red 13. mdpi.comconicet.gov.ar The introduction of charged groups into the cellulose structure can significantly enhance its adsorption capacity for ionic dyes. conicet.gov.ar

The interaction between Acid Red 13 and adsorbent surfaces is a complex phenomenon involving different types of forces. The primary mechanisms include:

Electrostatic Interactions: As an anionic dye with sulfonate groups, Acid Red 13 carries a negative charge in aqueous solutions. Adsorbent surfaces that are positively charged, or can be made so by adjusting the pH, will attract the dye molecules through electrostatic forces. researchgate.netsemanticscholar.org

Hydrophobic Interactions: The aromatic naphthalene (B1677914) rings in the structure of Acid Red 13 contribute to its hydrophobicity. These nonpolar parts of the dye molecule can interact with hydrophobic regions on the adsorbent surface, leading to adsorption. researchgate.net It has been noted that hydrophilic acid dyes like Acid Red 13 interact with substrates like collagen primarily through electrostatic interactions, in contrast to more hydrophobic dyes which interact mainly through hydrophobic interactions. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) and azo (-N=N-) groups in the Acid Red 13 molecule can participate in hydrogen bonding with suitable functional groups on the adsorbent surface.

The adsorption process is often a surface phenomenon where the dye molecules adhere to the solid surface of the adsorbent. mdpi.com This can be classified as physisorption, which is governed by weaker intermolecular forces, or chemisorption, which involves the formation of chemical bonds and has a higher enthalpy of adsorption. mdpi.comconicet.gov.ar The initial concentration of the dye is a key factor, as a higher concentration can lead to the saturation of binding sites on the adsorbent surface. rsc.orgnih.gov

Table of Compound Names Mentioned

Compound Name Synonym(s) / C.I. Name
Acid Red 13 free acid C.I. Acid Red 13, Fast Red E
Sodium dodecyl sulfate SDS
Octaethylene glycol monododecyl ether OGDE
Surfynol 465 S465
Acid Red 88 C.I. Acid Red 88
Acid Red 27 C.I. Acid Red 27
4-amino-1-naphthalenesulfonic acid Naphthionic acid
Sodium 6-hydroxy-2-naphthalenesulfonate Schaeffer's acid
Collagen

Lewis Acid-Base Interactions and Their Optoelectronic Consequences

Lewis acid-base interactions can significantly alter the electronic and photophysical properties of organic molecules. nih.gov For fluorescent materials that contain Lewis basic sites, such as the nitrogen atoms in this compound, the addition of a suitable Lewis acid can lead to notable changes in their absorption and emission spectra. nih.gov

Modulation of Electronic and Photophysical Properties through Coordination Chemistry

The fundamental structure of this compound (C₂₀H₁₄N₂O₇S₂) contains several potential Lewis basic sites, including the nitrogen atoms of the azo group (-N=N-), the hydroxyl (-OH) group, and the oxygen atoms of the sulfonate (-SO₃H) groups. fda.gov The azo group, in particular, is known for its ability to coordinate with metal ions and other Lewis acids. jchemrev.comresearchgate.net

The coordination of a Lewis acid to one of the nitrogen atoms in the azo linkage can induce a significant redistribution of electron density within the π-conjugated system of the molecule. This interaction typically lowers the energy of the molecule's frontier molecular orbitals. nih.gov

Theoretical Optoelectronic Effects of Lewis Acid Coordination on this compound:

Interaction SiteExpected Electronic EffectPotential Photophysical Consequence
Azo Group NitrogenLowering of LUMO energy levelRed-shift (bathochromic shift) in the absorption and emission spectra
Hydroxyl Group OxygenAlteration of electron-donating strengthModulation of intramolecular charge transfer (ICT) character, potentially affecting fluorescence quantum yield
Sulfonate Group OxygensStabilization of ground or excited stateMinor shifts in spectral properties, potential influence on solubility and aggregation

This table is based on established principles of Lewis acid-base chemistry and coordination effects on similar chromophores, as specific experimental data for this compound is not available.

Research on other nitrogen-containing heterocyclic fluorescent materials has demonstrated that the addition of a Lewis acid can induce a red-shift in both absorption and emission spectra. nih.gov This phenomenon is attributed to the stabilization of the excited state upon coordination, which reduces the energy gap between the ground and excited states. The strength of the Lewis acid can also play a role, with stronger Lewis acids often leading to more significant spectral shifts. beilstein-journals.org

Exciplex Formation and Charge Transfer Mechanisms

An exciplex, or excited-state complex, is a transient association between a molecule in an electronically excited state and another molecule in its ground state. The formation of an exciplex can provide an alternative de-excitation pathway, often characterized by a broad, structureless, and red-shifted emission band compared to the emission of the individual molecule.

For this compound, with its extended aromatic system, interaction with suitable electron-donating or electron-accepting molecules could potentially lead to the formation of an exciplex. The azo group and the naphthalene rings can participate in π-π stacking interactions, which are often a prerequisite for exciplex formation.

A charge-transfer (CT) complex can form between an electron donor and an electron acceptor molecule. In the context of this compound, the molecule itself possesses both electron-donating (hydroxyl group, aromatic rings) and electron-withdrawing (azo group, sulfonate groups) moieties. Interaction with a strong electron acceptor (a Lewis acid) could lead to the formation of a ground-state charge-transfer complex, which would exhibit a characteristic charge-transfer absorption band at a longer wavelength. scirp.org

Upon photoexcitation, an intramolecular charge transfer (ICT) process can occur, where electron density moves from the donor part of the molecule to the acceptor part. The interaction with a Lewis acid could modulate this ICT character. By coordinating to a Lewis basic site, the Lewis acid can enhance the electron-accepting nature of that part of the molecule, thereby facilitating the charge transfer process. This can lead to a more polar excited state, which would be more stabilized in polar solvents, resulting in a larger Stokes shift.

Hypothetical Charge Transfer Parameters for this compound in the Presence of a Lewis Acid:

ParameterDescriptionExpected Change with Lewis Acid
Ionization Potential (Iₚ) Energy required to remove an electron from the donor part.Likely to increase as the Lewis acid withdraws electron density.
Electron Affinity (Eₐ) Energy released when an electron is added to the acceptor part.Likely to increase, making the molecule a better electron acceptor.
Charge Transfer Energy (E_CT) Energy of the charge transfer absorption band.Expected to decrease, resulting in a red-shift of the CT band. scirp.org

This table presents a theoretical framework, as specific experimental values for this compound are not documented in the reviewed literature.

Theoretical and Computational Chemistry Investigations of Acid Red 13 Free Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For Acid Red 13, DFT calculations would elucidate its electronic structure, providing a basis for understanding its color, stability, and chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is crucial as it relates to the molecule's electronic excitation properties and its kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how Acid Red 13 will interact with other chemical species. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be quantified, offering a more detailed picture of its chemical behavior. While specific published data for Acid Red 13 is not available, the table below illustrates the typical output of such a study.

Illustrative Data Table: Calculated Quantum Chemical Properties for Acid Red 13 Free Acid (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this molecule are not available in the literature.)

ParameterValue (Illustrative)Significance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.7 eVCorrelates with chemical reactivity and the energy required for electronic excitation.
Dipole Moment8.5 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
Chemical Hardness (η)1.85 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)4.35 eVDescribes the power to attract electrons.

Molecular Dynamics Simulations for Interaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes and interaction mechanisms that are difficult to observe experimentally.

If applied to Acid Red 13, MD simulations could model its behavior in different environments, such as in aqueous solution or near a solid surface. For instance, simulations could show how water molecules arrange around the dye, providing insights into its solvation and the role of its sulfonate groups in water solubility. researchgate.net This is particularly relevant for understanding its aggregation behavior in solution, a phenomenon that affects dye performance and has been studied experimentally for Acid Red 13 and similar dyes. researchgate.netresearchgate.net

MD simulations are also invaluable for studying the initial stages of interaction with other materials, such as textile fibers or adsorbent particles. The simulation can track the trajectory of the dye molecule as it approaches a surface, revealing preferred orientations and initial binding events that precede stable adsorption.

Prediction of Degradation Pathways and Intermediates

Many azo dyes are environmental pollutants, and understanding their degradation is crucial for developing effective remediation strategies. cookechem.comrsc.org Computational chemistry can predict the most likely pathways for degradation under various conditions, such as advanced oxidation processes initiated by hydroxyl radicals (•OH). tandfonline.com

For Acid Red 13, theoretical calculations could identify the most susceptible sites for radical attack. By calculating the activation energies for different potential reactions, such as addition to the aromatic rings or attack on the azo bond (-N=N-), researchers can construct a probable degradation cascade. This would predict the sequence of intermediate products formed as the parent molecule is broken down. Such predictions are essential for assessing the potential toxicity of the degradation byproducts, which can sometimes be more harmful than the original dye. sigmaaldrich.com

Experimental studies have confirmed the degradation of Acid Red 13 through methods like photocatalysis and persulfate oxidation, but the precise molecular-level mechanisms and intermediates are not fully detailed. acs.orgresearchgate.net Computational modeling would complement these experimental findings by providing a step-by-step map of the chemical transformations.

Modeling of Adsorption and Binding Energetics

The removal of dyes from wastewater often involves adsorption onto solid materials. researchgate.netnih.gov Computational modeling provides a molecular-level understanding of this process, quantifying the strength of the interaction between the dye and the adsorbent.

Using a combination of quantum mechanics (for accuracy at the binding site) and molecular mechanics (for the larger system), researchers can model the adsorption of Acid Red 13 onto various surfaces like activated carbon, zeolites, or biopolymers. mdpi.comnih.gov These models can calculate the binding energy, which is the energy released when the dye molecule adsorbs to the surface. A more negative binding energy indicates a stronger and more stable interaction.

These calculations can also reveal the nature of the binding forces, distinguishing between physical adsorption (van der Waals forces, hydrogen bonds) and chemical adsorption (covalent bonds). For Acid Red 13, with its sulfonate and hydroxyl groups, hydrogen bonding and electrostatic interactions are expected to play a significant role. researchgate.net While experimental studies have characterized the adsorption of Acid Red 13 using models like the Langmuir isotherm mdpi.comresearchgate.net, computational energetics would provide the fundamental thermodynamic data behind these observations.

Illustrative Data Table: Modeled Binding Energetics of Acid Red 13 on Different Adsorbents (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this molecule are not available in the literature.)

Adsorbent SurfaceDominant Interaction TypeBinding Energy (kcal/mol)
Grapheneπ-π stacking-25.5
ChitosanHydrogen Bonding, Electrostatic-42.0
Zeolite (Si/Al=1)Electrostatic, Hydrogen Bonding-55.8

Emerging Research Applications and Future Directions for Acid Red 13 Free Acid

Potential as a Research Probe in Non-Biological Systems

The distinct and reliable color-changing properties of Acid Red 13 free acid make it a valuable tool in analytical chemistry and material science research. chemimpex.com Its primary role as a research probe in non-biological systems stems from its function as a pH indicator. chemimpex.comworlddyevariety.com The compound exhibits a clear transition in color in response to changes in the acidity or alkalinity of a solution. Specifically, an aqueous solution of Acid Red 13 is cherry red, but it turns yellow-orange when hydrochloric acid is added and orange-light brown in the presence of a thick sodium hydroxide (B78521) solution. worlddyevariety.comchemicalbook.com This behavior allows for the visual determination of pH in various non-biological media. saudijournals.com

Beyond simple pH indication, Acid Red 13 is valuable in the research and development of new dyes and pigments, which contributes to advancements in materials science. chemimpex.com Its well-defined chemical structure and predictable spectroscopic properties allow it to serve as a standard or model compound for calibrating instruments and for developing and optimizing new analytical techniques. chemicalbook.com

Table 1: pH Indicator Properties of Acid Red 13

ConditionObserved Color
Aqueous SolutionCherry Red worlddyevariety.comchemicalbook.com
Acidic (with Hydrochloric Acid)Yellow-Orange worlddyevariety.comchemicalbook.com
Basic (with Sodium Hydroxide)Orange-Light Brown worlddyevariety.comchemicalbook.com
In Strong Sulfuric AcidPurple worlddyevariety.comchemicalbook.com
Diluted from Strong Sulfuric AcidCherry Red (with orange precipitate) worlddyevariety.comchemicalbook.com
In Nitric AcidYellow-Light Red worlddyevariety.comchemicalbook.com

Advanced Material Science Applications (e.g., Dye-Sensitized Solar Cells, Smart Materials)

The unique electronic and optical properties of azo dyes like this compound present opportunities in advanced material science. One of the most promising areas is in the development of dye-sensitized solar cells (DSSCs). DSSCs are a type of low-cost, thin-film solar cell that utilizes a photosensitive dye to convert sunlight into electrical energy. nih.gov The dye is a critical component, responsible for absorbing light and initiating the charge separation process. nih.gov While specific studies employing Acid Red 13 in DSSCs are not prominent, its characteristics as a strong light-absorbing molecule make it a potential candidate for investigation. The efficiency of a DSSC is highly dependent on the dye's ability to anchor to a semiconductor surface (like TiO2) and its light-harvesting capability. researchgate.net Research into various natural and synthetic dyes, including those with red and purple hues, has shown promising results, suggesting that structurally similar azo dyes could be explored for this purpose. nih.govmdpi.com

Furthermore, the responsiveness of dyes to external stimuli makes them integral to the creation of "smart materials." For instance, research into chiral materials for wearable sensors has demonstrated the use of dyes that change color or fluorescence in response to specific analytes or physical strain. acs.org The pH-sensitive nature of this compound could be harnessed in developing smart textiles or films that visually indicate changes in environmental acidity.

Development of Chemical Sensors and Detection Platforms

The development of simple, cost-effective chemical sensors is a significant area of research. This compound's utility as a pH indicator is a foundational principle for its use in chemical sensing. chemimpex.comsaudijournals.comlibretexts.org An indicator is essentially a chemical sensor that provides a visual signal—a color change—in response to the concentration of a specific chemical species, in this case, hydronium ions. libretexts.orgncert.nic.in Paper strips impregnated with indicators are commonly used for rapid pH measurements. ncert.nic.in

The distinct color changes of Acid Red 13 at different pH values can be leveraged to create straightforward and effective detection platforms for acidity. worlddyevariety.comchemicalbook.com This is particularly useful in laboratory settings and for preliminary field analysis where sophisticated instrumentation is not available. chemimpex.com The principle relies on the equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the dye, each having a different color. libretexts.org This visible response to the chemical environment makes it a reliable component in various analytical experiments. chemimpex.com

Integration in Advanced Environmental Technologies

Azo dyes are common pollutants in wastewater from textile and other industries, and their removal is an environmental priority. mdpi.com Advanced oxidation processes (AOPs) are a class of powerful water treatment technologies designed to degrade recalcitrant organic pollutants like azo dyes. ut.ac.irjwent.net These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to break down complex molecules into simpler, less harmful substances. ut.ac.irunlv.edu

While research specifically on Acid Red 13 is limited, extensive studies on structurally similar azo dyes like Acid Red 14, Acid Red 18, and Acid Red 73 demonstrate the effectiveness of AOPs. ut.ac.irjwent.netresearchgate.net These technologies include the Electro-Fenton process, heterogeneous photocatalysis using titanium dioxide (TiO2), and ozonation. ut.ac.irjwent.netresearchgate.net For example, the Electro-Fenton process achieved 94% decolorization of an Acid Red 14 solution, and photocatalytic degradation of Acid Red 18 using a TiO2/Zeolite nanocomposite showed a removal efficiency of over 96%. ut.ac.irjwent.net Given the shared azo chemical structure, these findings strongly suggest that AOPs would be an effective technology for the degradation of Acid Red 13 in wastewater.

Table 2: Efficacy of Advanced Oxidation Processes on Related Acid Red Dyes

AOP TechnologyTarget DyeCatalyst/ConditionsRemoval EfficiencyReference
Electro-FentonAcid Red 14Carbon felt cathode, Pt anode, pH 394% decolorization ut.ac.ir
Heterogeneous PhotocatalysisAcid Red 18TiO2/Zeolite, pH 6.596.3% removal jwent.net
Heterogeneous Fenton-likeAcid Red 1Magnetite Nanoparticles, pH 3.599% degradation nih.gov
Ozonation (O3/RSR-BCR)Acid Red 73Rotor-stator & bubble column reactors>97% degradation researchgate.net

Unexplored Chemical Reactivity and Derivatization Opportunities

The chemical structure of this compound offers numerous possibilities for modification to create novel compounds with tailored properties. The synthesis of Acid Red 13 itself involves a classic azo coupling reaction: the diazotization of 4-Aminonaphthalene-1-sulfonic acid followed by coupling with 6-Hydroxynaphthalene-2-sulfonic acid. worlddyevariety.comchemicalbook.com This fundamental reactivity is the gateway to creating a vast array of derivatives.

The field of azo dye chemistry is rich with examples of derivatization, where the core azo structure is functionalized with various heterocyclic scaffolds, such as imidazole (B134444), oxazolone, thiophene, and quinolone. nih.gov These modifications can dramatically alter the compound's properties, including its color, solubility, and electronic characteristics. nih.gov For Acid Red 13, the naphthalene (B1677914) rings, the azo bridge (-N=N-), the hydroxyl (-OH) group, and the sulfonic acid (-SO3H) groups are all potential sites for chemical reactions.

Unexplored opportunities include:

Modifying the Naphthalene Rings: Introducing different functional groups onto the aromatic rings could fine-tune the dye's color and its affinity for different materials.

Complexation with Metals: The hydroxyl and sulfonic acid groups can act as ligands, allowing for the formation of metal-azo complexes, which could have interesting catalytic or magnetic properties.

Polymerization: The functional groups could be used to incorporate the dye molecule into polymer chains, creating new colored or functional polymers.

Synthesis of Novel Heterocyclic Dyes: Using the core structure as a building block, new azo dyes containing different heterocyclic systems could be synthesized, potentially leading to new materials for sensors or pharmacological research. nih.gov

This potential for derivatization opens up avenues for creating new molecules for a wide range of applications, far beyond its original use as a simple dye.

Q & A

Q. How can researchers optimize experimental designs to minimize batch variability in this compound synthesis?

  • Methodological Answer : Implement factorial design (e.g., 2<sup>3</sup> design) to assess critical factors: temperature, pH, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate robustness via intermediate precision tests (inter-day, inter-operator) .

Q. What validation parameters are essential for regulatory compliance in environmental monitoring of this compound?

  • Methodological Answer : Follow ISO/IEC 17025 guidelines. Validate accuracy (spiked recovery: 80–120%), precision (RSD < 10%), and specificity (no co-elution in LC-MS). Include blank samples to detect contamination. Document measurement uncertainty (e.g., ±15% at 95% confidence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.